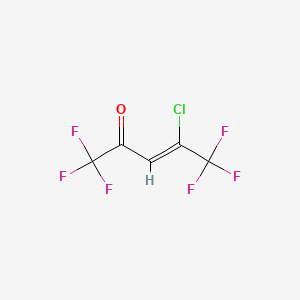
(3Z)-4-Chloro-1,1,1,5,5,5-hexafluoro-3-penten-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-4-Chloro-1,1,1,5,5,5-hexafluoro-3-penten-2-one is a chemical compound characterized by its unique structure, which includes a chloro group and multiple fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4-Chloro-1,1,1,5,5,5-hexafluoro-3-penten-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of hexafluoroacetone and a chlorinated precursor in the presence of a base. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-4-Chloro-1,1,1,5,5,5-hexafluoro-3-penten-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexafluoro-3-penten-2-one derivatives, while substitution reactions can produce a variety of substituted pentenones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3Z)-4-Chloro-1,1,1,5,5,5-hexafluoro-3-penten-2-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the role of fluorine in biological processes.
Medicine
In medicine, this compound has potential applications in drug development. Its unique properties may be exploited to design new pharmaceuticals with improved efficacy and reduced side effects.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of (3Z)-4-Chloro-1,1,1,5,5,5-hexafluoro-3-penten-2-one involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance its binding affinity and specificity, leading to potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3Z)-4-Bromo-1,1,1,5,5,5-hexafluoro-3-penten-2-one
- (3Z)-4-Iodo-1,1,1,5,5,5-hexafluoro-3-penten-2-one
- (3Z)-4-Methyl-1,1,1,5,5,5-hexafluoro-3-penten-2-one
Uniqueness
Compared to similar compounds, (3Z)-4-Chloro-1,1,1,5,5,5-hexafluoro-3-penten-2-one is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. The combination of chlorine and fluorine atoms provides distinct chemical and physical properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C5HClF6O |
|---|---|
Molekulargewicht |
226.50 g/mol |
IUPAC-Name |
(Z)-4-chloro-1,1,1,5,5,5-hexafluoropent-3-en-2-one |
InChI |
InChI=1S/C5HClF6O/c6-2(4(7,8)9)1-3(13)5(10,11)12/h1H/b2-1- |
InChI-Schlüssel |
GZANGQWIEMJYJN-UPHRSURJSA-N |
Isomerische SMILES |
C(=C(/C(F)(F)F)\Cl)\C(=O)C(F)(F)F |
Kanonische SMILES |
C(=C(C(F)(F)F)Cl)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


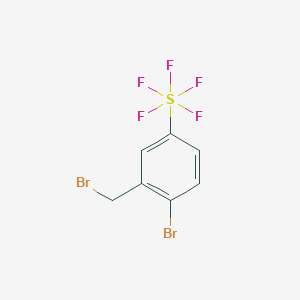
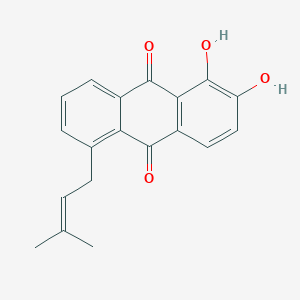
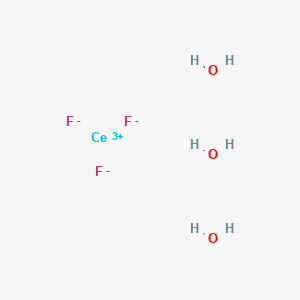
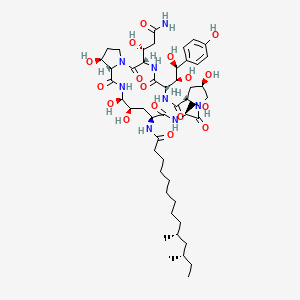

![2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12850133.png)
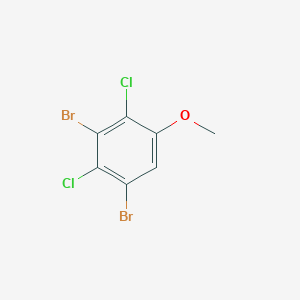



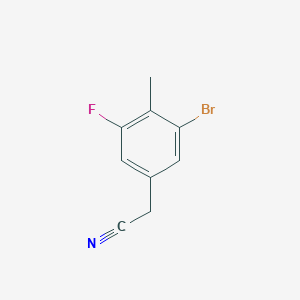
![N-(3-(Benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B12850178.png)

![1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone](/img/structure/B12850186.png)
